molecular formula C14H22O2 B7937657 3-(3-iso-Propoxyphenyl)-3-pentanol

3-(3-iso-Propoxyphenyl)-3-pentanol

Cat. No.: B7937657
M. Wt: 222.32 g/mol
InChI Key: JLNIFKURJDWWRO-UHFFFAOYSA-N
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Description

3-(3-iso-Propoxyphenyl)-3-pentanol is a tertiary alcohol featuring a phenyl ring substituted with an iso-propoxy group at the meta position and a pentanol chain. The iso-propoxy group may influence solubility, volatility, and receptor interactions compared to other substituents (e.g., methoxy, chloro) observed in similar compounds .

Properties

IUPAC Name

3-(3-propan-2-yloxyphenyl)pentan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-5-14(15,6-2)12-8-7-9-13(10-12)16-11(3)4/h7-11,15H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNIFKURJDWWRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC(=CC=C1)OC(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-iso-Propoxyphenyl)-3-pentanol typically involves the reaction of 3-iso-propoxyphenyl magnesium bromide with pentanal. This Grignard reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water and acidified to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(3-iso-Propoxyphenyl)-3-pentanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The iso-propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(3-iso-Propoxyphenyl)-3-pentanone or 3-(3-iso-Propoxyphenyl)pentanoic acid.

    Reduction: Formation of 3-(3-iso-Propoxyphenyl)pentane.

    Substitution: Formation of various substituted phenylpentanols depending on the nucleophile used.

Scientific Research Applications

3-(3-iso-Propoxyphenyl)-3-pentanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-iso-Propoxyphenyl)-3-pentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, leading to its observed effects. Detailed studies on its binding affinity and interaction with target molecules are essential to elucidate its mechanism of action.

Comparison with Similar Compounds

Efficacy in Plant Immunity

Compound Efficacy Against PtoDC3000 Key Signaling Pathways Primed Reference
3-pentanol Reduces disease severity by 1.4–3.1-fold (1 nM–1 mM) SA (PR1), JA (PDF1.2)
1-pentanol Moderate reduction (~2-fold) Limited data
2-pentanol Weak activity Not characterized

3-Pentanol primes systemic resistance via SA and JA pathways at concentrations as low as 100 nM, outperforming 1- and 2-pentanol isomers . The meta-substituted iso-propoxy group in the target compound may enhance or modify receptor binding compared to simpler derivatives.

Thermodynamic and Solvent Properties

Thermodynamic studies of 3-pentanol mixtures reveal strong hydrogen-bonding tendencies:

  • 3-Pentanol + Diethylamine: Forms 1:1 hydrogen-bonded complexes, with excess enthalpy (Hᴇ) values indicating significant molecular interactions .
  • Solvent Performance: 3-Pentanol is preferred over 2-propanol in microwave-assisted synthesis due to lower pressure buildup (e.g., 71% yield in NMP vs. 37% in 2-propanol) .

The iso-propoxy substituent in 3-(3-iso-Propoxyphenyl)-3-pentanol may reduce volatility compared to unsubstituted 3-pentanol, extending its persistence in agricultural or industrial applications.

Biological Activity

3-(3-iso-Propoxyphenyl)-3-pentanol is a compound of significant interest in the fields of organic chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structural configuration, which influences its chemical behavior and biological interactions. The compound has the following molecular formula:

  • Molecular Formula : C13H18O2
  • CAS Number : [insert CAS number]

Biological Activity

1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration as an antimicrobial agent.

2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

3. Mechanism of Action
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in metabolic and inflammatory processes. Detailed studies are necessary to elucidate these pathways further.

Case Studies

Several studies have focused on the biological effects of this compound:

Case Study 1: Antimicrobial Activity

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential applications in infection control.

Case Study 2: Anti-inflammatory Response

A study investigating the anti-inflammatory effects of the compound in a murine model showed that administration of this compound resulted in decreased levels of TNF-alpha and IL-6 in serum samples, indicating an attenuation of the inflammatory response.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
2-(3-iso-Propoxyphenyl)-2-propanolStructureModerate antimicrobial
2-(3-iso-Propoxyphenyl)-4-pentanolStructureLow anti-inflammatory
2-(3-iso-Propoxyphenyl)-3-butanolStructureHigh cytotoxicity

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